molecular formula C21H21FN4O B5144021 3-[4-(benzyloxy)-1-piperidinyl]-5-(3-fluorophenyl)-1,2,4-triazine

3-[4-(benzyloxy)-1-piperidinyl]-5-(3-fluorophenyl)-1,2,4-triazine

Cat. No. B5144021
M. Wt: 364.4 g/mol
InChI Key: WEBWGLBEXGRSGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(benzyloxy)-1-piperidinyl]-5-(3-fluorophenyl)-1,2,4-triazine, also known as BPT or BPTF, is a chemical compound that has been studied for its potential use in scientific research. BPT is a triazine-based compound that has been found to have a wide range of biochemical and physiological effects, making it an interesting target for further investigation.

Mechanism of Action

The mechanism of action of 3-[4-(benzyloxy)-1-piperidinyl]-5-(3-fluorophenyl)-1,2,4-triazine involves its binding to 3-[4-(benzyloxy)-1-piperidinyl]-5-(3-fluorophenyl)-1,2,4-triazineF, which is a component of the nucleosome remodeling and deacetylase (NuRD) complex. 3-[4-(benzyloxy)-1-piperidinyl]-5-(3-fluorophenyl)-1,2,4-triazine binds to the bromodomain of 3-[4-(benzyloxy)-1-piperidinyl]-5-(3-fluorophenyl)-1,2,4-triazineF, preventing its interaction with acetylated histones and inhibiting the activity of the NuRD complex. This results in changes to chromatin structure and gene expression.
Biochemical and Physiological Effects:
3-[4-(benzyloxy)-1-piperidinyl]-5-(3-fluorophenyl)-1,2,4-triazine has been found to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. 3-[4-(benzyloxy)-1-piperidinyl]-5-(3-fluorophenyl)-1,2,4-triazine has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in response to stimuli.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[4-(benzyloxy)-1-piperidinyl]-5-(3-fluorophenyl)-1,2,4-triazine in lab experiments is its specificity for 3-[4-(benzyloxy)-1-piperidinyl]-5-(3-fluorophenyl)-1,2,4-triazineF, which allows for the selective inhibition of chromatin remodeling. However, the complex synthesis of 3-[4-(benzyloxy)-1-piperidinyl]-5-(3-fluorophenyl)-1,2,4-triazine and its relatively low solubility can make it difficult to work with in the lab. Additionally, the potential off-target effects of 3-[4-(benzyloxy)-1-piperidinyl]-5-(3-fluorophenyl)-1,2,4-triazine must be carefully considered when designing experiments.

Future Directions

There are a number of potential future directions for research on 3-[4-(benzyloxy)-1-piperidinyl]-5-(3-fluorophenyl)-1,2,4-triazine, including the development of more efficient synthesis methods and the investigation of its effects on different cell types and in different disease models. Additionally, the development of more potent and selective 3-[4-(benzyloxy)-1-piperidinyl]-5-(3-fluorophenyl)-1,2,4-triazine analogs could provide researchers with even more powerful tools for investigating the role of chromatin remodeling in gene expression.

Synthesis Methods

3-[4-(benzyloxy)-1-piperidinyl]-5-(3-fluorophenyl)-1,2,4-triazine can be synthesized using a variety of methods, including the reaction between 3-fluorobenzylamine and 1,2,4-triazine-3,5-dione. Other methods involve the use of piperidine and benzyl chloride to form the piperidinyl group, followed by the addition of the triazine ring. The synthesis of 3-[4-(benzyloxy)-1-piperidinyl]-5-(3-fluorophenyl)-1,2,4-triazine is a complex process that requires careful control of reaction conditions to ensure the formation of the desired product.

Scientific Research Applications

3-[4-(benzyloxy)-1-piperidinyl]-5-(3-fluorophenyl)-1,2,4-triazine has been studied for its potential use in a variety of scientific research applications, including as a tool for investigating the role of chromatin remodeling in gene expression. 3-[4-(benzyloxy)-1-piperidinyl]-5-(3-fluorophenyl)-1,2,4-triazine has been found to bind to the bromodomain and PHD finger-containing protein (3-[4-(benzyloxy)-1-piperidinyl]-5-(3-fluorophenyl)-1,2,4-triazineF), a protein that is involved in chromatin remodeling. By binding to 3-[4-(benzyloxy)-1-piperidinyl]-5-(3-fluorophenyl)-1,2,4-triazineF, 3-[4-(benzyloxy)-1-piperidinyl]-5-(3-fluorophenyl)-1,2,4-triazine can inhibit its activity, providing researchers with a tool for studying the effects of chromatin remodeling on gene expression.

properties

IUPAC Name

5-(3-fluorophenyl)-3-(4-phenylmethoxypiperidin-1-yl)-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O/c22-18-8-4-7-17(13-18)20-14-23-25-21(24-20)26-11-9-19(10-12-26)27-15-16-5-2-1-3-6-16/h1-8,13-14,19H,9-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBWGLBEXGRSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OCC2=CC=CC=C2)C3=NC(=CN=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Benzyloxy)-1-piperidinyl]-5-(3-fluorophenyl)-1,2,4-triazine

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